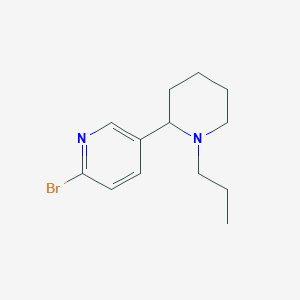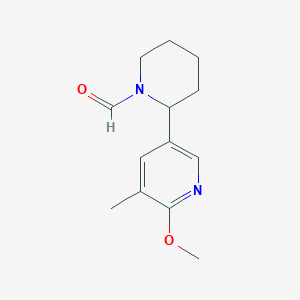
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group. The carbaldehyde functional group is attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, which may affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
ZQNKHIFVEMQECX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


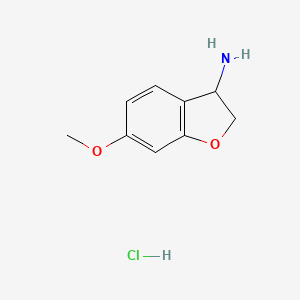
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
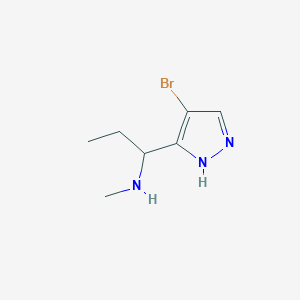
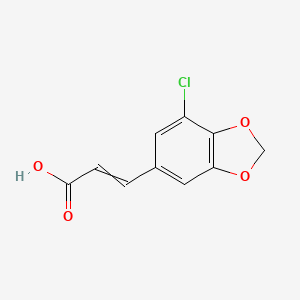

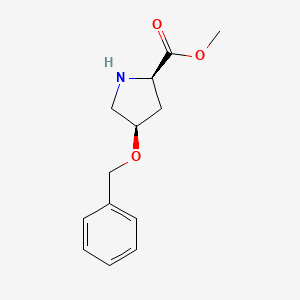
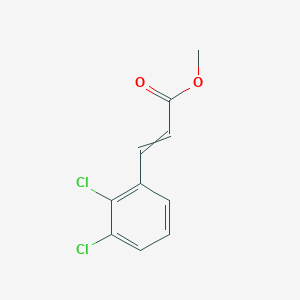

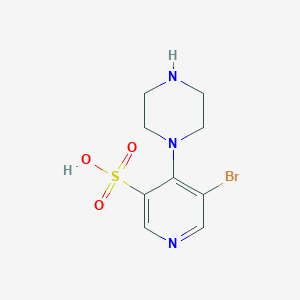
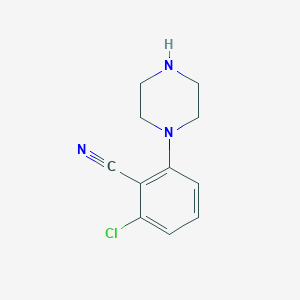

![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
